2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acylation: The final step involves the acylation of the quinazolinone derivative with 3,5-dichlorophenylacetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone derivatives.
Scientific Research Applications
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,5-dichlorophenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine atoms present in the target compound.
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Similar structure but without the dichlorophenyl group.
Uniqueness
The presence of chlorine atoms and the dichlorophenyl group in 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,5-dichlorophenyl)acetamide may confer unique chemical and biological properties, such as increased potency or selectivity for certain targets.
Properties
Molecular Formula |
C16H10Cl3N3O2 |
---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H10Cl3N3O2/c17-9-1-2-14-13(6-9)16(24)22(8-20-14)7-15(23)21-12-4-10(18)3-11(19)5-12/h1-6,8H,7H2,(H,21,23) |
InChI Key |
DDKZATMWVZJIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C=N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.